molecular formula C10H14BrNO2 B13052583 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL

Katalognummer: B13052583
Molekulargewicht: 260.13 g/mol
InChI-Schlüssel: FGSNBNPQIMTPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL is a chemical compound with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone. It is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methoxy-substituted phenyl compound followed by the introduction of an amino group and subsequent formation of the propanol structure. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Analyse Chemischer Reaktionen

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with target molecules, while the bromine and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Vergleich Mit ähnlichen Verbindungen

1-Amino-1-(3-bromo-5-methoxyphenyl)propan-2-OL can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in research and industry.

Eigenschaften

Molekularformel

C10H14BrNO2

Molekulargewicht

260.13 g/mol

IUPAC-Name

1-amino-1-(3-bromo-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14BrNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3

InChI-Schlüssel

FGSNBNPQIMTPQI-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC(=CC(=C1)Br)OC)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.